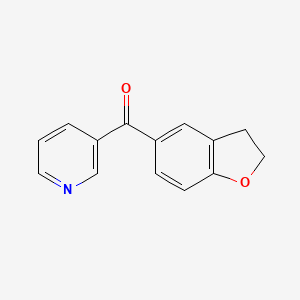
3-(2,3-ジヒドロ-1-ベンゾフラン-5-カルボニル)ピリジン
概要
説明
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of benzofuran, including 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine, have shown potential as antimicrobial and anticancer agents . The unique structural features of benzofuran make it a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates . Additionally, it has applications in the industry for the development of new materials and chemical processes .
作用機序
Target of Action
It is known that benzofuran derivatives, a group to which this compound belongs, have shown significant anticancer activities . They also exhibit potent antibacterial activity .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that leads to significant cell growth inhibitory effects . The presence of halogens or hydroxyl groups on the benzofuran nucleus can enhance this activity .
Biochemical Pathways
Benzofuran derivatives are known to affect multiple pathways leading to cell growth inhibition .
Result of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects .
生化学分析
Biochemical Properties
3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing downstream biochemical processes .
Cellular Effects
The effects of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. This modulation can lead to changes in gene expression patterns, affecting cellular responses such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their conformation and activity. For example, 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can change over time. This compound has been shown to exhibit stability under certain conditions, but it can also undergo degradation, leading to changes in its biochemical activity. Long-term studies have indicated that 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting healthy biochemical processes. At high doses, 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical activities. The metabolic pathways of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can influence its overall activity and effects on cellular function .
Transport and Distribution
The transport and distribution of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine within tissues can influence its overall activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can determine its specific biochemical effects and interactions with other biomolecules .
準備方法
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can be achieved through several synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
化学反応の分析
3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the 4-position of the benzofuran ring with halogens or hydroxyl groups can enhance its antimicrobial activity .
類似化合物との比較
3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can be compared with other similar compounds such as 2,3-dihydrobenzofuran-5-carbaldehyde and 5-aminocoumarans . These compounds share the benzofuran core structure but differ in their functional groups and biological activities. For example, 2,3-dihydrobenzofuran-5-carbaldehyde is used in the synthesis of various organic compounds, while 5-aminocoumarans are dual inhibitors of lipid peroxidation and dopamine release . The unique combination of the benzofuran and pyridine rings in 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine provides it with distinct chemical and biological properties.
特性
IUPAC Name |
2,3-dihydro-1-benzofuran-5-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(12-2-1-6-15-9-12)11-3-4-13-10(8-11)5-7-17-13/h1-4,6,8-9H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKCIKILLGZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


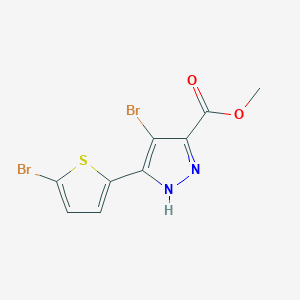
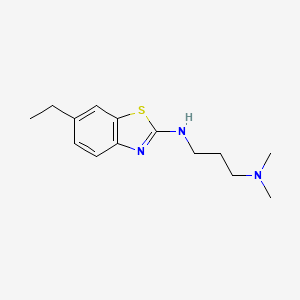
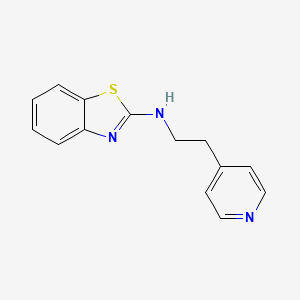
![({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1419924.png)
![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
acetate](/img/structure/B1419927.png)
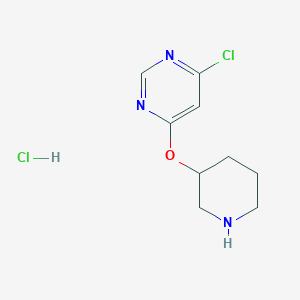
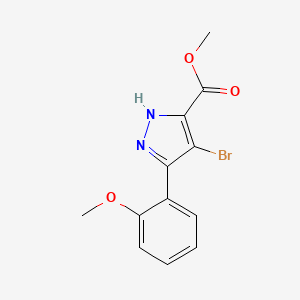
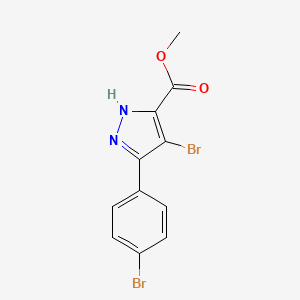
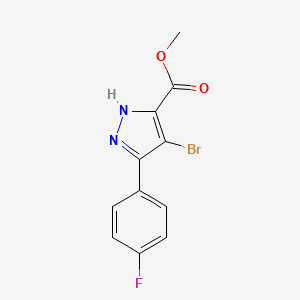
![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)
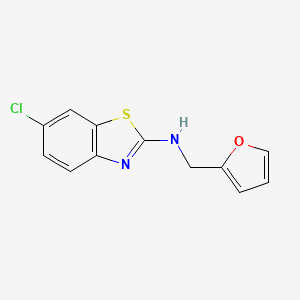
![1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine](/img/structure/B1419943.png)
